N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
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Overview
Description
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool.
Mechanism of Action
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide works by binding to the mu-opioid receptor and preventing the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This blockade of the mu-opioid receptor leads to a decrease in the activation of downstream signaling pathways, resulting in a reduction in the effects of opioids.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including the blockade of opioid-induced analgesia, the prevention of opioid-induced respiratory depression, and the inhibition of opioid-induced reward and reinforcement. These effects make N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide a useful tool for studying the role of the mu-opioid receptor in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor without interference from other opioid receptors. However, one limitation of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is its short half-life, which requires frequent dosing to maintain its effects.
Future Directions
For research on N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide include the development of longer-acting analogs, the exploration of its potential as a treatment for opioid addiction, and the investigation of its effects on other opioid receptor subtypes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide and its potential applications in scientific research.
Synthesis Methods
The synthesis method for N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide involves several steps, starting with the reaction of ethyl 4-bromobenzoate with 2-cyanoethyl magnesium bromide to yield ethyl 4-cyano-2-(2-(2-bromophenyl)ethyl)benzoate. This compound is then reacted with 2-(methylsulfanyl)pyridine-4-carboxylic acid to produce N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide.
Scientific Research Applications
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been used in scientific research as a selective antagonist of the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new pain medications and treatments for addiction. N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to be effective in blocking the effects of opioids in animal models, making it a useful tool for studying the role of the mu-opioid receptor in these processes.
properties
IUPAC Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-16-7-5-15(6-8-16)21(12-4-10-19)18(22)14-9-11-20-17(13-14)24-2/h5-9,11,13H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENDHBDXTFBTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide |
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